molecular formula C₁₆H₁₇NO₇ B1140488 Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate CAS No. 170699-07-7

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Cat. No. B1140488
CAS RN: 170699-07-7
M. Wt: 335.31
InChI Key:
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Description

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and materials science. Research efforts have focused on its synthesis, structural analysis, and understanding its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves stereo-specific procedures and homologation techniques. For instance, Cativiela et al. (1986) described the synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates through the opening of oxazolones and homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).

Molecular Structure Analysis

Research has detailed the crystal structure of similar acetamido derivatives, elucidating aspects like space groups, molecular dimensions, and intermolecular hydrogen bonding. A study on a p-methoxyphenyl derivative highlighted its hexagonal space group and the significance of amido hydrogen bonding (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactions involving acetamido derivatives often leverage inter- and intramolecular hydrogen bonding for synthesis and structural stability. Romero et al. (2008) synthesized substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, showcasing the role of hydrogen bonding in defining the molecular structure (T. Romero & Angela Margarita, 2008).

Physical Properties Analysis

Physical properties such as thermal behavior, crystallinity, and solubility are critical for understanding the applications and handling of these compounds. For example, novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates were studied for their thermal properties, indicating decomposition steps and residue formation, which are vital for material science applications (Kamil M. Wojdyla et al., 2022).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential for the compound's applications in synthesis and material development. The interaction with other molecules and the formation of derivatives through reactions like the Morita-Baylis-Hillman reaction highlight the versatility and reactivity of these compounds (H. Lim, Y. Song, & K. Lee, 2007).

Scientific Research Applications

Synthesis of Bioactive Molecules

  • Anti-myocardial Ischemia Drug Candidates : Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate derivatives have been synthesized for their potential as anti-myocardial ischemia drug candidates. These derivatives, designed to improve chemical stability and liposolubility, showed potent protective activities against hypoxia-induced cellular damage. Notably, they could increase cell viability, inhibit lipid hyperoxidation, and regulate the expression of apoptosis-related molecules, demonstrating significant anti-myocardial ischemic effects in vivo by reducing infarction size and increasing the level of intracellular enzymes detectable in serum (Dong, Wang, & Zhu, 2009).

  • Antitumor Activities : Another study explored the antitumor activities of derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, highlighting certain selective anti-tumor activities, suggesting the potential utility of these compounds in cancer treatment (Jing, 2011).

Development of New Materials

  • Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which included derivatives of methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, has contributed to advancements in materials science. These copolymers were prepared and characterized, revealing valuable properties for potential applications in various industries (Wojdyla et al., 2022).

Chemical Synthesis and Characterization

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been determined, providing insights into the molecular features responsible for their bioactivities, such as anticonvulsant activities. This research aids in understanding the stereochemistry and potential therapeutic applications of these compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its use in proteomics research , it might be involved in protein interactions or modifications, but this would require further investigation.

Future Directions

As a specialty product for proteomics research , this compound likely has applications in the study of proteins and their functions. Its future directions would depend on the findings of such research.

properties

IUPAC Name

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWSRTYMGLZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696203
Record name Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate

CAS RN

170699-07-7
Record name Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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